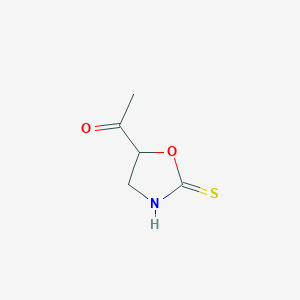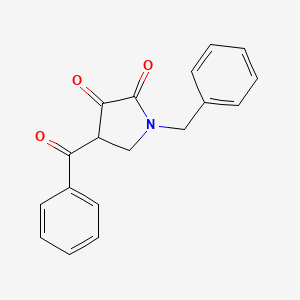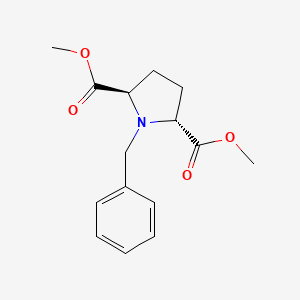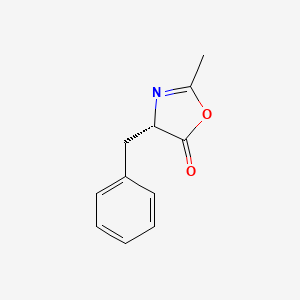
(4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-2-methyloxazol-5(4H)-one is a chiral oxazolone derivative It is characterized by its unique structure, which includes a benzyl group attached to the oxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of N-benzylglycine with acetic anhydride under acidic conditions, which facilitates the formation of the oxazolone ring.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Benzyl-2-methyloxazol-5(4H)-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Benzyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazolones.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazolone ring can act as a reactive site, facilitating interactions with enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
®-4-Benzyl-2-methyloxazol-5(4H)-one: The enantiomer of the compound, differing in its chiral configuration.
4-Benzyl-2-methyloxazol-5(4H)-one: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness: (S)-4-Benzyl-2-methyloxazol-5(4H)-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This chiral specificity is crucial in applications such as drug development, where the (S)-enantiomer may exhibit superior efficacy or reduced side effects.
Eigenschaften
CAS-Nummer |
13649-97-3 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
HJPYPJMQZJWETH-JTQLQIEISA-N |
Isomerische SMILES |
CC1=N[C@H](C(=O)O1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


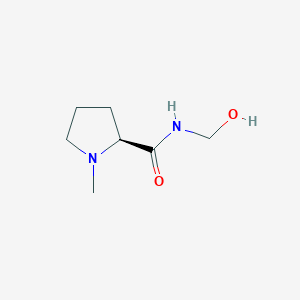
![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
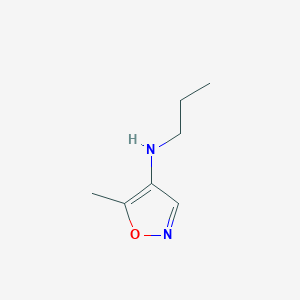
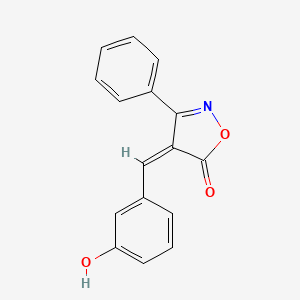

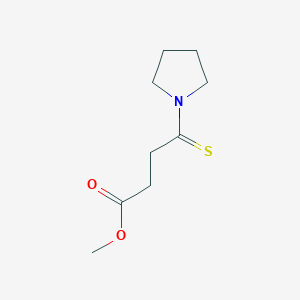
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
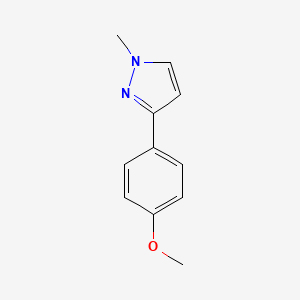
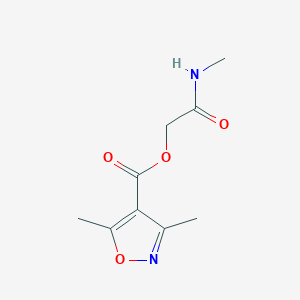
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

